3-Isopropyl-5-(pyridin-4-yl)-1,2,4-oxadiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
3-propan-2-yl-5-pyridin-4-yl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-7(2)9-12-10(14-13-9)8-3-5-11-6-4-8/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGCPETCOMACDNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropyl-5-(pyridin-4-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of isopropyl hydrazine with pyridine-4-carboxylic acid, followed by cyclization with a suitable reagent such as phosphoryl chloride (POCl3) to form the oxadiazole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Isopropyl-5-(pyridin-4-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
1.1. Neuroprotective Properties
Recent studies have highlighted the potential of 3-Isopropyl-5-(pyridin-4-yl)-1,2,4-oxadiazole derivatives in treating neurodegenerative diseases such as Alzheimer's disease. Research indicates that compounds with similar structures exhibit significant inhibition of glycogen synthase kinase 3 beta (GSK-3β), which plays a crucial role in neuroinflammation and tau hyperphosphorylation associated with Alzheimer's pathology. For instance, a derivative demonstrated dual potency in GSK-3β inhibition and neuroprotective effects in vitro and in vivo, suggesting its potential as a lead compound for further development in neurotherapeutics .
1.2. Antimicrobial Activity
The oxadiazole moiety has been recognized for its antimicrobial properties. Compounds containing the oxadiazole ring have shown efficacy against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of vital metabolic pathways within the microorganisms . This makes this compound a candidate for developing new antimicrobial agents.
Materials Science Applications
2.1. Fluorescent Probes
The unique electronic properties of oxadiazoles enable their use as fluorescent probes in biological imaging and sensing applications. The incorporation of pyridine rings can enhance the solubility and stability of these compounds in aqueous environments, making them suitable for real-time monitoring of biological processes . For example, derivatives have been designed to exhibit colorimetric and fluorescence responses under specific pH conditions, facilitating their use in biosensing applications.
2.2. Organic Electronics
Compounds like this compound are being explored for their potential applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to their favorable charge transport properties and thermal stability . Their ability to form stable films makes them suitable candidates for use in flexible electronic devices.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-Isopropyl-5-(pyridin-4-yl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary, but typically involve interactions with key biological molecules that influence cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Regioisomerism
5-(Perfluoroheptyl)-3-(pyridin-4-yl)-1,2,4-oxadiazole (1) and Regioisomer (2) :
These compounds differ in the positions of the perfluoroheptyl and pyridinyl groups. Compound 1 has the pyridinyl group at position 3 and perfluoroheptyl at position 5, whereas 2 reverses these positions. The regioisomerism significantly impacts lipophilicity and electronic properties, with 1 showing higher polarity due to the pyridinyl group’s placement .- The triazole’s basicity (pKa ~1.3) contrasts with pyridine’s (pKa ~5.2), altering solubility and binding interactions. NMR data (¹H: δ 8.55 ppm for triazole CH; ¹³C: δ 161.4 ppm for oxadiazole C2) highlight electronic differences .
- This compound’s discontinued status suggests challenges in stability or synthesis .
Substituent Effects on Physicochemical Properties
*Estimated using fragment-based methods.
Pharmacological Activity
- Carbonic Anhydrase Inhibition : Pyridinyl-containing oxadiazoles (e.g., target compound) show moderate inhibition (IC₅₀ ~10–50 µM), outperformed by triazole derivatives (IC₅₀ ~5–20 µM) .
- Antiviral Potential: Analogues like pleconaril (a 1,2,4-oxadiazole derivative) target viral capsid proteins, suggesting the target compound’s pyridinyl group may enhance RNA-binding affinity .
- Cytotoxicity : Triazole-oxadiazole hybrids (e.g., [1,2,4]triazole-3-thiol) exhibit cytotoxicity against HCT-116 cells (IC₅₀ ~8 µM), comparable to Vinblastine .
Biological Activity
3-Isopropyl-5-(pyridin-4-yl)-1,2,4-oxadiazole is a heterocyclic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This compound is characterized by its unique oxadiazole ring structure combined with a pyridine moiety, which contributes to its diverse pharmacological properties.
Synthesis
The synthesis of this compound typically involves the cyclization of isopropyl hydrazine with pyridine-4-carboxylic acid, followed by treatment with phosphoryl chloride (POCl₃) to form the oxadiazole ring. This method can be optimized for yield and purity through careful control of reaction conditions such as temperature and solvent choice .
Anticancer Properties
Recent studies have highlighted the anticancer potential of 1,2,4-oxadiazole derivatives, including this compound. In vitro assays have demonstrated that compounds in this class can inhibit cancer cell proliferation effectively. For instance:
- Cytotoxicity Assay : In a study comparing various oxadiazoles, this compound exhibited significant cytotoxic effects against several cancer cell lines. The IC₅₀ values were reported to be in the range of 0.12 to 2.78 µM against MCF7 (breast cancer) and A549 (lung cancer) cells .
| Compound | IC₅₀ (µM) | Cell Line |
|---|---|---|
| This compound | 0.2757 | MCF7 |
| Doxorubicin | 0.4178 | MCF7 |
The mechanism by which this compound exerts its anticancer effects may involve:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : It may promote programmed cell death in cancer cells through activation of specific signaling pathways .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for its antimicrobial activity. Preliminary studies suggest it may inhibit the growth of various bacteria and fungi by disrupting their cellular processes .
Study Examples
- Cytotoxicity Evaluation : A comprehensive evaluation was conducted on several oxadiazole derivatives including this compound. The results indicated that modifications in the substituents significantly influenced the biological activity .
- Molecular Docking Studies : Molecular docking studies have suggested that this compound binds effectively to target proteins associated with cancer progression and microbial resistance .
Q & A
Basic Research Questions
Q. What spectroscopic techniques are critical for characterizing 3-Isopropyl-5-(pyridin-4-yl)-1,2,4-oxadiazole, and how can overlapping signals in NMR analysis be resolved?
- Methodological Answer : Employ a combination of -NMR, -NMR, IR, and high-resolution mass spectrometry (HRMS) for structural confirmation. For NMR, use 2D techniques (e.g., COSY, HSQC) to resolve signal overlaps caused by the pyridyl and isopropyl groups. IR can confirm the oxadiazole ring (C=N stretch at ~1600–1650 cm) and pyridine moiety. HRMS validates molecular weight accuracy .
Q. What synthetic routes are effective for 1,2,4-oxadiazole derivatives, and how can reaction conditions be optimized for this compound?
- Methodological Answer : Cyclocondensation of amidoximes with carboxylic acid derivatives (e.g., activated esters) is a common approach. Optimize by:
- Using microwave-assisted synthesis to reduce reaction time.
- Employing coupling agents like EDCI/HOBt for intermediate stability.
- Screening solvents (e.g., DMF, acetonitrile) and temperatures (80–120°C) to maximize yield. Monitor progress via TLC or HPLC .
Q. How should hydrolytic stability be assessed under varying pH conditions, and what storage protocols ensure compound integrity?
- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–13) at 37°C. Analyze degradation products via LC-MS. Store under inert atmosphere (N) at –20°C in amber vials to prevent photolysis and oxidation. Use desiccants to mitigate moisture absorption .
Advanced Research Questions
Q. What strategies minimize false positives in antimicrobial susceptibility testing for this compound?
- Methodological Answer :
- Include counter-screens (e.g., cytotoxicity assays against mammalian cells) to rule out nonspecific toxicity.
- Validate activity via time-kill kinetics and checkerboard assays for synergy/antagonism.
- Use standardized inoculum densities (e.g., 1–5 × 10 CFU/mL) per CLSI guidelines to ensure reproducibility .
Q. How can computational docking guide the design of analogs targeting specific enzyme binding pockets?
- Methodological Answer :
- Perform molecular docking (AutoDock Vina, Schrödinger) using crystal structures of target enzymes (e.g., bacterial enoyl-ACP reductase). Prioritize analogs with improved hydrogen bonding (pyridyl N) and hydrophobic interactions (isopropyl group). Validate predictions via MD simulations (GROMACS) and in vitro IC assays .
Q. How to reconcile contradictory antimicrobial data across studies on 1,2,4-oxadiazole derivatives?
- Methodological Answer :
- Structural factors : Compare substituent effects (e.g., electron-withdrawing groups on pyridyl rings alter bioavailability).
- Assay variability : Normalize data using reference strains (e.g., S. aureus ATCC 25923) and consistent MIC endpoints (≥90% inhibition).
- Meta-analysis : Apply statistical tools (e.g., ANOVA) to isolate variables like solvent (DMSO vs. water) or incubation time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
